1-(2-{1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE
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Overview
Description
1-(2-{1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE is a complex organic compound that features a combination of piperidine, benzodiazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the Piperidine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the Benzodiazole Core: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Integration of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced to the benzodiazole core.
Final Assembly: The final step involves the coupling of the piperidine and benzodiazole-pyrrolidine intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-{1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the compound, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-{1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-{1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE: Similar structure but with a different alkyl chain length.
1-(2-{1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)BUTAN-1-ONE: Similar structure but with a longer alkyl chain.
Uniqueness
1-(2-{1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE is unique due to its specific combination of piperidine, benzodiazole, and pyrrolidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C21H28N4O2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H28N4O2/c1-2-19(26)24-14-8-11-18(24)21-22-16-9-4-5-10-17(16)25(21)15-20(27)23-12-6-3-7-13-23/h4-5,9-10,18H,2-3,6-8,11-15H2,1H3 |
InChI Key |
HIHRKAWDUCGZHO-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4 |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4 |
Origin of Product |
United States |
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